6-bromo-7-chloro-4aH-cinnolin-4-one
Description
6-Bromo-7-chloro-4aH-cinnolin-4-one is a halogenated cinnolinone derivative characterized by a bicyclic aromatic structure with bromine and chlorine substituents at positions 6 and 7, respectively.
Properties
Molecular Formula |
C8H4BrClN2O |
|---|---|
Molecular Weight |
259.49 g/mol |
IUPAC Name |
6-bromo-7-chloro-4aH-cinnolin-4-one |
InChI |
InChI=1S/C8H4BrClN2O/c9-5-1-4-7(2-6(5)10)12-11-3-8(4)13/h1-4H |
InChI Key |
WSBCVHNFUNNMRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=NN=CC(=O)C21)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-chloro-4aH-cinnolin-4-one typically involves the bromination and chlorination of cinnoline derivatives. One common method includes the reaction of 4aH-cinnolin-4-one with bromine and chlorine under controlled conditions to introduce the bromo and chloro substituents at the 6 and 7 positions, respectively .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-chloro-4aH-cinnolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromo and chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted cinnoline derivatives .
Scientific Research Applications
6-Bromo-7-chloro-4aH-cinnolin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-bromo-7-chloro-4aH-cinnolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to elucidate its mechanism of action .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural or functional similarities with 6-bromo-7-chloro-4aH-cinnolin-4-one, differing in substituent positions, halogen types, or core heterocycles. Key comparisons are summarized in Table 1 and discussed in detail below.
Table 1: Structural and Functional Comparison of Halogenated Heterocycles
Substituent Position and Electronic Effects
- This compound vs. 3-Bromo-7-chloro-1,4-dihydrocinnolin-4-one: The bromine at C6 in the target compound vs. C3 in the analog alters electronic distribution. Bromine at C6 may enhance resonance stabilization of the carbonyl group, whereas C3 bromination could increase electrophilicity at that position, affecting reactivity in nucleophilic substitutions .
- The cinnoline core (vs. cinnolinone) lacks a ketone, reducing hydrogen-bonding capacity .
Core Heterocycle Differences
- Quinazolinone vs. Cinnolinone: The quinazolinone in 7-bromo-6-chloro-4(3H)-quinazolinone has a fused pyrimidine-dione structure, enabling stronger π-π stacking interactions with biological targets like DNA or enzymes. This contrasts with the cinnolinone’s simpler bicyclic system, which may favor smaller binding pockets .
- Chromanone vs. Cinnolinone: 6-Bromo-7-methylchroman-4-one (chromanone) lacks nitrogen atoms, reducing hydrogen-bond acceptor sites. Its methyl group at C7 enhances lipophilicity, making it more suitable for membrane-permeable applications compared to polar cinnolinones .
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